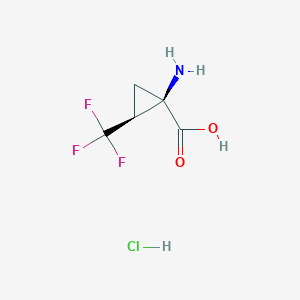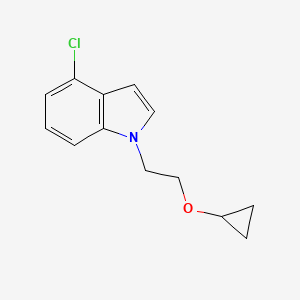
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol
Overview
Description
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features an ethyl group at the 1-position, a phenyl group at the 3-position, and a hydroxymethyl group at the 4-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde with a Grignard reagent (e.g., ethylmagnesium bromide) followed by hydrolysis.
Reduction of Pyrazole Derivatives: Another method includes the reduction of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid derivatives using lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like manganese dioxide (MnO2).
Reduction: The compound can be reduced to form the corresponding aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: Electrophilic substitution reactions can occur at the pyrazole ring, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2), catalytic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether.
Substitution: Strong acids (e.g., sulfuric acid), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: (1-ethyl-3-phenyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: (1-ethyl-3-phenyl-1H-pyrazol-4-yl)aldehyde.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol: has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some pyrazole derivatives are investigated for their potential therapeutic effects, such as antileishmanial and antimalarial activities.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol: is compared with other similar pyrazole derivatives:
3-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the ethyl group and hydroxymethyl group.
1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but features a carboxylic acid group instead of a hydroxymethyl group.
1-Ethyl-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but contains an amide group.
These compounds differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
(1-ethyl-3-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-8,15H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLDNHOCUVLYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


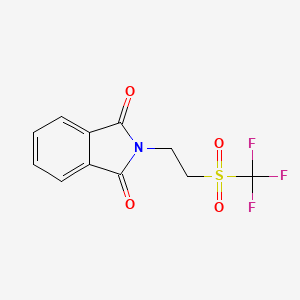

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482336.png)
![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)

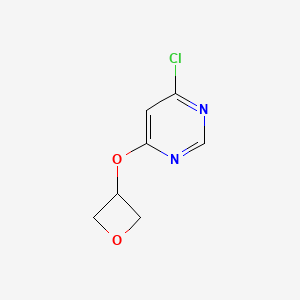

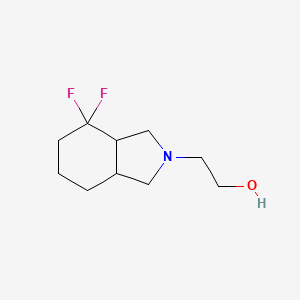
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetic acid](/img/structure/B1482348.png)
